2-Hydroxyethyl L-valinate
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Overview
Description
2-Hydroxyethyl L-valinate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of L-valine, an essential amino acid. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl L-valinate can be synthesized through the condensation of N-Carbobenzyloxy-L-Valine with chloroethanol in the presence of potassium carbonate in DMF solvent . This reaction involves the formation of an ester bond between the hydroxyl group of chloroethanol and the carboxyl group of L-valine.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl L-valinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl L-valinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways involving amino acids.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl L-valinate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-valine, it can be hydrolyzed to release L-valine, which then participates in various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
L-Valine: The parent amino acid from which 2-Hydroxyethyl L-valinate is derived.
2-Hydroxyethyl L-leucinate: Another ester derivative of an essential amino acid, leucine.
2-Hydroxyethyl L-isoleucinate: An ester derivative of isoleucine.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. Its applications in antiviral research and as a reference standard in analytical chemistry further highlight its uniqueness .
Properties
CAS No. |
86150-60-9 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-hydroxyethyl (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(8)7(10)11-4-3-9/h5-6,9H,3-4,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
CQLLRMHXAIPWJL-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCO)N |
Canonical SMILES |
CC(C)C(C(=O)OCCO)N |
Origin of Product |
United States |
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